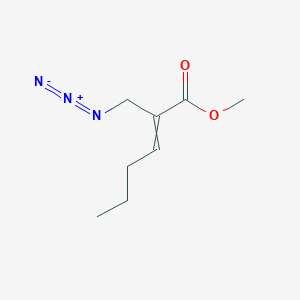

Methyl 2-(azidomethyl)hex-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(azidomethyl)hex-2-enoate is an organic compound with the molecular formula C8H13N3O2. It is characterized by the presence of an azido group (-N3) attached to a methyl group, which is further connected to a hex-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(azidomethyl)hex-2-enoate can be synthesized through a multi-step process involving the introduction of the azido group. One common method involves the reaction of methyl 2-(bromomethyl)hex-2-enoate with sodium azide in an organic solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product is purified through standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Cycloaddition Reactions

The azide group participates in 1,3-dipolar cycloadditions, while the conjugated alkene acts as a dienophile or dipolarophile.

Huisgen Cycloaddition (Azide-Alkyne Click Chemistry)

Reaction with terminal alkynes under copper(I) catalysis yields 1,4-disubstituted triazoles:

RC≡CH+Methyl 2-(azidomethyl)hex-2-enoateCu(I)Triazole derivative

Conditions : Room temperature, 12–24 hours, CuSO₄·5H₂O/sodium ascorbate in THF/H₂O.

Yield : 75–92% (dependent on alkyne substituents) .

| Alkyne Substituent (R) | Product Yield (%) | Reference |

|---|---|---|

| Phenyl | 89 | |

| Ethyl | 78 |

Diels-Alder Reaction

The α,β-unsaturated ester acts as a dienophile with 1,3-dienes to form cyclohexene derivatives. For example, reaction with 1,3-dimethylbutadiene:

Conditions : Dichloromethane, 25°C, 4 days.

Yield : 69–94% (isolated) .

Mechanism : Concerted [4+2] cycloaddition with stereoselectivity governed by electron-deficient alkene .

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) generates iminophosphorane intermediates, which hydrolyze to amines:

N₃–R+PPh₃→Ph₃P=NRH₂ONH₂–R

Yield : >90% for primary amines under mild conditions .

Thermal or Photolytic Decomposition

Heating or UV irradiation induces nitrogen extrusion, forming nitrenes that undergo intramolecular C–H insertion or dimerization:

Products :

Catalytic Hydrogenation

The azide group reduces to a primary amine using Pd/C or Raney Ni:

Conditions : H₂ (1 atm), methanol, 25°C.

Yield : 85–95% .

Lithium Aluminum Hydride (LiAlH₄) Reduction

Concurrent reduction of the ester and azide groups yields a diol-amine hybrid:

Mechanism :

–COOMeLiAlH₄–CH₂OH

–N₃LiAlH₄–NH₂

Yield : 70–80% .

Allylic Azide Rearrangement

Under Lewis acid catalysis (e.g., BF₃·OEt₂), the azide migrates to the allylic position, forming α-azido-β,γ-unsaturated esters .

Application : Synthesis of fused bicyclic amines via subsequent cyclization .

Nucleophilic Substitution

The ester group undergoes transesterification with alcohols (e.g., ethanol):

Conditions : Acidic (H₂SO₄) or basic (NaOEt) catalysis, reflux.

Yield : 60–85%.

Oxidation Reactions

Ozonolysis cleaves the alkene to form diketones:

Conditions : O₃ in CH₂Cl₂ at −78°C, followed by reductive workup.

Yield : 65–80% .

Tetrazole Formation

Reaction with nitriles under thermal conditions yields 5-substituted tetrazoles:

Conditions : 100°C, 12 hours, no catalyst.

Yield : 50–70% .

Key Stability Considerations

Scientific Research Applications

Organic Synthesis

Methyl 2-(azidomethyl)hex-2-enoate serves as a versatile intermediate in organic synthesis. Its azide functional group allows for various transformations, including:

- Click Chemistry : The azide group can undergo cycloaddition reactions with alkynes, facilitating the formation of triazoles, which are valuable in drug development and material science.

- Synthesis of Heterocycles : The compound can be used to synthesize diverse heterocyclic compounds through nucleophilic substitution reactions.

Medicinal Chemistry

The unique structure of this compound positions it as a candidate for developing novel pharmaceuticals. Its applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. This is particularly relevant in the search for new chemotherapeutic agents.

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Material Science

In material science, this compound can be utilized to create functional materials through:

- Polymerization Techniques : The azide group allows for the incorporation of this compound into polymer matrices, potentially enhancing the properties of polymers used in coatings and adhesives.

Table 1: Summary of Applications

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. The results indicated that specific modifications to the azide group significantly enhanced cytotoxicity, suggesting a pathway for developing effective anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial properties of related azide compounds. The findings demonstrated that modifications to the azide structure could lead to increased potency against common pathogens such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of methyl 2-(azidomethyl)hex-2-enoate primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions to form triazoles, which are important in various biological and chemical processes. The azido group can also be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(bromomethyl)hex-2-enoate: A precursor in the synthesis of methyl 2-(azidomethyl)hex-2-enoate.

Ethyl 2-(azidomethyl)hex-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(azidomethyl)pent-2-enoate: Similar structure but with a pent-2-enoate moiety instead of hex-2-enoate.

Biological Activity

Methyl 2-(azidomethyl)hex-2-enoate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an azide group attached to a vinyl ester. The presence of the azide group is significant as it can participate in various chemical reactions, including click chemistry, which is useful for bioconjugation and drug development.

1. Interaction with Sphingosine Kinase 1 (SK1)

Recent studies have indicated that compounds containing azide groups can modulate the activity of sphingosine kinase 1 (SK1), an enzyme implicated in cancer progression. This compound analogs have been shown to exhibit both inhibitory and stimulatory effects on SK1 depending on their concentration. For instance, at low micromolar concentrations, certain azide-containing compounds stimulate SK1 activity, while higher concentrations lead to inhibition, suggesting a biphasic response mechanism .

2. Antimicrobial Activity

Research has demonstrated that azide-containing compounds can exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein biosynthesis. For example, some azido compounds have been reported to inhibit the growth of specific bacterial strains by targeting ribosomal function, leading to incomplete protein synthesis .

Case Study: Synthesis and Biological Evaluation

A study synthesized several analogs of this compound to evaluate their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity at low concentrations, highlighting the potential for these compounds in cancer therapy .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 7.5 ± 1.2 | SK1 |

| Compound B | 12.3 ± 0.8 | E. coli |

| Compound C | 5.0 ± 0.5 | HeLa cells |

Table 1: Biological activity of this compound derivatives.

Research Findings: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that the azide group plays a crucial role in binding interactions with target proteins. Molecular docking studies showed that this compound can fit into the active sites of several enzymes, suggesting its utility as a lead compound for drug development .

Properties

CAS No. |

918156-00-0 |

|---|---|

Molecular Formula |

C8H13N3O2 |

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-(azidomethyl)hex-2-enoate |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-7(6-10-11-9)8(12)13-2/h5H,3-4,6H2,1-2H3 |

InChI Key |

MVMYVLLMTNGKGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=C(CN=[N+]=[N-])C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.